Welcome to the BenchChem Online Store!
molecular formula C11H16O4 B1615190 Guaietolin CAS No. 63834-83-3

Guaietolin

Cat. No. B1615190
M. Wt: 212.24 g/mol
InChI Key: XLOYQLAMNLMXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05273993

Procedure details

A solution of 41.5 g (0.3 mole) of 2-ethoxyphenol, 29.6 g (0.4 mole) of glycidol, 2 ml of pyridine and 150 ml of absolute ethanol was heated at reflux temperature for 18 hr. The mixture was concentrated to a thick oil that crystallized slowly over several days. The crude product was chromatographed on a silica gel column (1.2 kg) using increasing portions of acetone in methylene chloride to elute the product. The desired fractions were combined and concentrated to give a yellow oil that crystallized on standing. The solid was triturated with petroleum ether and the mixture filtered to obtain 41.8 g of solid. Recrystallization from carbon tetrachloride yielded 37.2 g (58%) of white solid, mp 64°-65° C.
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])[CH3:2].[CH2:11]1[O:13][CH:12]1[CH2:14][OH:15].N1C=CC=CC=1>C(O)C>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH2:11][CH:12]([OH:13])[CH2:14][OH:15])[CH3:2]

Inputs

Step One
Name
Quantity
41.5 g
Type
reactant
Smiles
C(C)OC1=C(C=CC=C1)O
Name
Quantity
29.6 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 18 hr
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to a thick oil that
CUSTOM
Type
CUSTOM
Details
crystallized slowly over several days
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on a silica gel column (1.2 kg)
TEMPERATURE
Type
TEMPERATURE
Details
using increasing portions of acetone in methylene chloride
WASH
Type
WASH
Details
to elute the product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil that
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The solid was triturated with petroleum ether
FILTRATION
Type
FILTRATION
Details
the mixture filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(OCC(CO)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 41.8 g
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.